2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a molecular formula of C24H20F3N5O2S . This compound is notable for its unique structure, which includes a triazole ring, a pyridine ring, and a trifluoromethyl group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps. One common method involves the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by the addition of NaOH and hydrochloric acid . The final product is obtained through recrystallization from ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NaOH, hydrochloric acid, and ethanol . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with NaOH and hydrochloric acid yields the triazole-thiol derivative .
Scientific Research Applications
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry . In biology and medicine, it has been studied for its antiproliferative and anti-inflammatory activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and pyridine ring are known to interact with various enzymes and receptors, leading to biological effects such as antiproliferative and anti-inflammatory activities . The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and signaling pathways in cells.
Comparison with Similar Compounds
Similar compounds to 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide include other triazole derivatives such as 2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide and 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications
Properties
Molecular Formula |
C24H20F3N5O2S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H20F3N5O2S/c1-2-34-18-11-9-17(10-12-18)32-22(16-6-5-13-28-14-16)30-31-23(32)35-15-21(33)29-20-8-4-3-7-19(20)24(25,26)27/h3-14H,2,15H2,1H3,(H,29,33) |
InChI Key |
UTCYTPIJZZUUQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CN=CC=C4 |
Origin of Product |
United States |
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